N-(4-fluorobenzyl)-4-hydroxybutanamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-hydroxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-10-5-3-9(4-6-10)8-13-11(15)2-1-7-14/h3-6,14H,1-2,7-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSPYHWRGOXXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247488 | |
| Record name | N-[(4-Fluorophenyl)methyl]-4-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74042-28-7 | |
| Record name | N-[(4-Fluorophenyl)methyl]-4-hydroxybutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74042-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Fluorophenyl)methyl]-4-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-hydroxybutanamide typically involves the reaction of 4-fluorobenzylamine with 4-hydroxybutanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also enhance the reproducibility and scalability of the synthesis. Purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-4-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 4-fluorobenzyl-4-oxobutanamide.
Reduction: N-(4-fluorobenzyl)-4-aminobutanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
N-(4-fluorobenzyl)-4-hydroxybutanamide is primarily investigated for its role as a GABA uptake inhibitor . GABA (gamma-aminobutyric acid) is a crucial inhibitory neurotransmitter in the central nervous system, and its dysregulation is linked to several neurological disorders.
Therapeutic Potential
Research indicates that derivatives of this compound show promise in:
- Anxiolytic Effects : Compounds exhibiting anxiolytic-like properties have been identified in behavioral tests involving mice .
- Antinociceptive Activity : Some derivatives have demonstrated effectiveness in models of acute and chronic pain, suggesting their potential use in pain management therapies .
- Neuropathic Pain Treatment : The compound has been evaluated in rodent models for its ability to treat neuropathic pain induced by chemotherapy and diabetes .
Case Studies
Several studies have documented the pharmacological efficacy of this compound and its derivatives:
Study on Anxiolytic Properties
In a study assessing the anxiolytic effects of related compounds, it was found that certain derivatives significantly increased locomotor activity and reduced anxiety-like behavior in mice without impairing motor coordination . This suggests a favorable side effect profile for potential therapeutic use.
Antinociceptive Activity Evaluation
Another study explored the antinociceptive properties of various functionalized amino acids derived from this compound. The results indicated significant reductions in pain responses in different rodent models, highlighting its potential application in treating chronic pain conditions .
Data Tables
To summarize key findings related to this compound and its derivatives:
| Compound Name | Activity Type | Model Used | Results Summary |
|---|---|---|---|
| This compound | Anxiolytic Effects | Four-Plate Test | Increased locomotor activity; ED50 = 9.3 mg/kg |
| Derivative 50a | Antinociceptive | Chemotherapy-Induced Pain | Significant reduction in pain behavior |
| Derivative 56a | Antinociceptive | Diabetic Neuropathic Pain | Predominant activity observed |
Mechanism of Action
The mechanism by which N-(4-fluorobenzyl)-4-hydroxybutanamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the hydroxybutanamide backbone can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and functional groups among N-(4-fluorobenzyl)-4-hydroxybutanamide and related compounds:
Physicochemical and Pharmacokinetic Comparisons
Hydrophilicity/Lipophilicity :
- The hydroxyl group in this compound increases hydrophilicity compared to analogs with trifluoromethoxy () or naphthalene groups (), which enhance lipophilicity and CNS penetration.
- Quinazolinyl and phthalazine derivatives () exhibit moderate polarity due to aromatic rings and dioxo groups, balancing solubility and membrane permeability.
Metabolic Stability :
- Target Interactions: The hydroxybutanamide backbone may favor interactions with polar targets (e.g., enzymes like kinases or transporters) via H-bonding, while naphthalene/piperidine analogs () could target GPCRs or ion channels through hydrophobic interactions.
Biological Activity
N-(4-fluorobenzyl)-4-hydroxybutanamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by the following chemical structure:
- Molecular Formula: C11H14FNO2
- Molecular Weight: 215.24 g/mol
- IUPAC Name: this compound
The presence of the fluorobenzyl group is significant as it enhances the compound's binding affinity to various biological targets, while the hydroxybutanamide backbone contributes to its pharmacokinetic properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorine atom in the benzyl group is known to increase lipophilicity, which can enhance cellular uptake and target specificity. The hydroxybutanamide moiety may influence the compound's ability to modulate signaling pathways associated with inflammation and pain response.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. In vivo studies have demonstrated a reduction in these cytokines without hepatotoxicity, suggesting a favorable safety profile for therapeutic applications .
Analgesic Properties
The compound has also been investigated for its analgesic effects. In animal models, it has demonstrated efficacy in reducing pain responses, likely through modulation of GABAergic signaling pathways. This positions this compound as a potential candidate for treating neuropathic pain conditions .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Applications in Medicine and Industry
This compound shows promise not only as a therapeutic agent but also as a biochemical probe in research settings. Its ability to interact with specific molecular targets makes it valuable for studying various biological processes and developing new therapeutic strategies .
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(4-fluorobenzyl)-4-hydroxybutanamide?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Heating under reflux (e.g., 80–110°C) to ensure complete amide bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane, toluene) enhance reaction efficiency .
- Catalysts/Coupling Agents : Use of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acid intermediates .
- Inert Atmosphere : Nitrogen or argon to prevent oxidation of sensitive intermediates, such as the hydroxyl group .
Q. Which purification techniques are most effective for isolating high-purity this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences, yielding >95% purity .
- Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) for separating unreacted starting materials .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical-scale purity validation .
Q. How can structural characterization of this compound be systematically performed?
Methodological Answer:
- NMR Spectroscopy : 1H NMR (DMSO-d6) to identify the hydroxyl proton (δ 4.8–5.2 ppm) and fluorobenzyl aromatic protons (δ 7.2–7.4 ppm); 13C NMR confirms the amide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect the molecular ion peak [M+H]+ at m/z 238.1 .
- FTIR : Peaks at 3300 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (amide C=O), and 1220 cm⁻¹ (C-F) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
Methodological Answer: Discrepancies may arise from assay conditions or target specificity. To address this:
- Comparative Assays : Replicate studies using standardized protocols (e.g., identical cell lines, IC50 measurement methods) .
- Metabolite Screening : LC-MS to identify degradation products that might interfere with activity .
- Target Validation : siRNA knockdown or CRISPR-Cas9 gene editing to confirm the compound’s interaction with purported targets (e.g., enzymes or receptors) .
Q. What experimental strategies improve translation of in vitro findings to in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability using LC-MS/MS after oral/intravenous administration in rodent models .
- Metabolite Identification : Liver microsome assays to predict phase I/II metabolism .
- Toxicity Screening : Acute toxicity studies (OECD 423 guidelines) to establish safe dosing ranges before efficacy trials .
Q. What methodologies elucidate the mechanism of action of this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to target proteins (e.g., KD, kon/koff rates) .
- X-ray Crystallography : Resolve co-crystal structures of the compound bound to enzymes (e.g., kinases) .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4FBR for fluorobenzyl-binding proteins) to predict binding poses .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR Modeling : Train models on datasets of analogous amides to correlate structural features (e.g., logP, polar surface area) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
